molecular formula C8H8BrNO B13684481 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide

Cat. No.: B13684481
M. Wt: 214.06 g/mol
InChI Key: VXRLYJRMCPOHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of a base such as triethylamine (Et3N) and solvents like ethanol (EtOH) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit protein kinases by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium

InChI

InChI=1S/C8H8BrNO/c9-8-5-4-6-2-1-3-7(6)10(8)11/h4-5H,1-3H2

InChI Key

VXRLYJRMCPOHHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)[N+](=C(C=C2)Br)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.